(E)-3-(1,3-benzodioxol-5-yl)-acrylamide
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Overview
Description
(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide is an organic compound characterized by the presence of a benzodioxole ring attached to a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide typically involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with an appropriate amide precursor under basic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for (E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenamide group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring or the propenamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring or the propenamide group .
Scientific Research Applications
(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-Benzodioxol-5-yl)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(E)-1,3-Benzodioxol-5-ylmethylideneamino-thiourea: Shares the benzodioxole core but differs in the functional groups attached.
(E)-1,3-Benzodioxol-5-ylmethylideneamino-benzoic acid: Another compound with a benzodioxole ring, but with different substituents.
Uniqueness
(E)-3-(1,3-Benzodioxol-5-yl)-2-propenamide is unique due to its specific combination of the benzodioxole ring and the propenamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5813-92-3 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9NO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H2,11,12)/b4-2+ |
InChI Key |
MUUVUPIRNSULQW-DUXPYHPUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N |
Origin of Product |
United States |
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